molecular formula CH6N2O B1262305 N-(methylamino)hydroxylamine

N-(methylamino)hydroxylamine

Cat. No.: B1262305
M. Wt: 62.072 g/mol
InChI Key: UYYGJSNWDMBJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylhydrazin-1-ol is an organonitrogen compound.

Scientific Research Applications

Synthesis and Purification

N-(methylamino)hydroxylamine and its derivatives are used in the synthesis of various compounds. For instance, Snyderwine et al. (1987) synthesized 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, a reactive metabolite, using N-hydroxy-IQ, which is structurally similar to this compound. This study highlights its use in creating mutagenic metabolites for research purposes (Snyderwine et al., 1987).

Chemical Biology and Medicinal Chemistry

This compound derivatives play a significant role in chemical biology and medicinal chemistry. Maillard et al. (2005) discussed the parallel synthesis of primary and secondary O-alkyl hydroxylamines for applications in these fields, demonstrating the compound's versatility (Maillard et al., 2005).

Enzyme Reactions and Metabolism Studies

Studies on enzyme reactions and metabolism often utilize this compound. For instance, Clement et al. (2000) investigated its reduction by benzamidoxime reductase and human liver microsomes, indicating its role in understanding metabolic pathways and enzyme activities (Clement et al., 2000).

Pharmaceutical Synthesis

The compound is also used in pharmaceutical synthesis. Biron and Kessler (2005) described the synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis, demonstrating its utility in creating therapeutically relevant peptides (Biron & Kessler, 2005).

Mutagenicity and Carcinogenicity Studies

This compound is also employed in studies related to mutagenicity and carcinogenicity. For example, Fan et al. (1995) utilized its derivatives to study DNA adduct formation and cytotoxicity in cultured human mammary epithelial cells (Fan et al., 1995).

Properties

Molecular Formula

CH6N2O

Molecular Weight

62.072 g/mol

IUPAC Name

N-(methylamino)hydroxylamine

InChI

InChI=1S/CH6N2O/c1-2-3-4/h2-4H,1H3

InChI Key

UYYGJSNWDMBJNA-UHFFFAOYSA-N

Canonical SMILES

CNNO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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